molecular formula C20H22BrN3O3S3 B2401931 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide CAS No. 391229-42-8

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

Cat. No.: B2401931
CAS No.: 391229-42-8
M. Wt: 528.5
InChI Key: FZUKKERNHQHPTL-UHFFFAOYSA-N
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Description

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C20H22BrN3O3S3 and its molecular weight is 528.5. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide and its derivatives have been extensively studied for their potential anticancer properties. For instance, Ravinaik et al. (2021) synthesized a series of substituted benzamides, finding several derivatives with significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds exhibited promising efficacy, with some showing higher activity than the reference drug, etoposide (Ravinaik et al., 2021).

Antimicrobial and Antifungal Properties

This chemical compound and its analogs have also demonstrated potential as antimicrobial and antifungal agents. For example, Narayana et al. (2004) prepared derivatives with significant antifungal activity. These compounds were tested against various fungal strains, showing promising results (Narayana et al., 2004). In another study, Bikobo et al. (2017) synthesized a series of N-phenyl-thiazol-2-amine derivatives, which were found to be more potent than reference drugs against certain pathogenic strains, particularly Gram-positive bacteria (Bikobo et al., 2017).

Chemical Synthesis and Structural Studies

In addition to therapeutic applications, studies have focused on the chemical synthesis and structural analysis of this compound and its derivatives. Geiger et al. (2014) described the synthesis and molecular structure of a related benzimidazole compound, highlighting its unique rotational disorder and weak intermolecular interactions (Geiger et al., 2014). Similarly, Dawood et al. (2015) reported on the microwave-assisted synthesis of 5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles, demonstrating the efficiency of this method in synthesizing such compounds (Dawood et al., 2015).

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O3S3/c1-3-11-24(12-4-2)30(26,27)15-7-5-14(6-8-15)19(25)23-20-22-16(13-28-20)17-9-10-18(21)29-17/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUKKERNHQHPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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